molecular formula C25H32ClN3O4S2 B2894991 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1217049-10-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B2894991
CAS RN: 1217049-10-9
M. Wt: 538.12
InChI Key: MITYVAZRPWNHTA-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H32ClN3O4S2 and its molecular weight is 538.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

This compound, part of a broader class of benzamide derivatives, has been investigated for various biological and pharmacological activities. A key area of research involves the synthesis of related compounds with potential applications in cardiac electrophysiology, antimicrobial activity, anti-inflammatory properties, and anticancer activity.

  • Cardiac Electrophysiological Activity : Research has focused on N-substituted imidazolylbenzamides or benzene-sulfonamides for their potential as selective class III electrophysiological agents, indicating possible applications in treating arrhythmias. Compounds similar in structure to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride have shown potency in vitro and in vivo models, suggesting their utility in cardiac electrophysiology studies and potentially as therapeutic agents for arrhythmias (Morgan et al., 1990).

  • Anti-anoxic Activity : Some derivatives have been synthesized and tested for anti-anoxic (AA) activity, highlighting their potential in cerebral protection against anoxia or hypoxic conditions. This suggests a promising avenue for the development of neuroprotective agents (Ohkubo et al., 1995).

  • Antimicrobial and Anti-inflammatory Activities : Various substituted benzothiazoles, including structures analogous to the compound of interest, have been synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies provide a basis for the development of new drugs with potential applications in treating microbial infections and inflammatory conditions (Patel et al., 2009).

  • Anticancer Activity : Research into N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides and related compounds has identified potential anticancer agents. These studies are crucial for discovering new therapeutic options for cancer treatment (Horishny et al., 2020).

  • Aromatic Sulfonamides and Hydrochloride Salts : The synthesis, crystal, and molecular structures of aromatic sulfonamides and their hydrochloride salts have been analyzed, contributing to a deeper understanding of their biological activities and potential pharmaceutical applications (Remko et al., 2010).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-ethylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4S2.ClH/c1-4-34(30,31)21-9-6-5-8-20(21)24(29)28(13-7-12-27-14-16-32-17-15-27)25-26-22-18(2)10-11-19(3)23(22)33-25;/h5-6,8-11H,4,7,12-17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITYVAZRPWNHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride

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